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molecular formula C9H9ClN2S B8759512 4-Chloro-2-isopropylthieno[3,2-d]pyrimidine

4-Chloro-2-isopropylthieno[3,2-d]pyrimidine

Cat. No. B8759512
M. Wt: 212.70 g/mol
InChI Key: BXZMQRCDQZHSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384949B2

Procedure details

A suspension of 2-isopropylthieno[3,2-d]pyrimidine-4-ol (1.66 g, 8.56 mmol) in POCl3 (30 mL) was refluxed for 1 h, cooled, diluted with chloroform (100 mL) and poured into a mixture of ice and NH4OH (150 mL). The organic phase was separated, washed with saturated NaHCO3 (20 mL), water and brine, dried (MgSO4) and concentrated in vacuo to give the title compound (2.01 g, 99%) as a pale yellow solid: IR νmax (Nujol)/cm−1 3065, 2960, 2926, 2855, 1561, 1513, 1457, 803; NMR δH (400 MHz, CDCl3) 1.40 (6H, d J 6.5 Hz), 3.38 (1H, heptet, J 6.5 Hz), 7.60 (1H, d J 5.0 Hz), 8.05 (1H, d, J 5.0 Hz).
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:5]=[C:6](O)[C:7]2[S:12][CH:11]=[CH:10][C:8]=2[N:9]=1)([CH3:3])[CH3:2].[NH4+].[OH-].O=P(Cl)(Cl)[Cl:18]>C(Cl)(Cl)Cl>[Cl:18][C:6]1[C:7]2[S:12][CH:11]=[CH:10][C:8]=2[N:9]=[C:4]([CH:1]([CH3:3])[CH3:2])[N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
C(C)(C)C=1N=C(C2=C(N1)C=CS2)O
Name
Quantity
30 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with saturated NaHCO3 (20 mL), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)C(C)C)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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